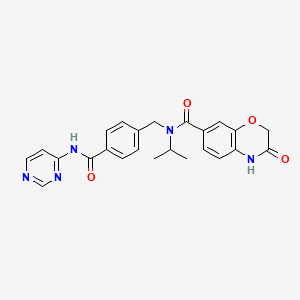

UNC7145

Description

BenchChem offers high-quality UNC7145 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNC7145 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H23N5O4 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

3-oxo-N-propan-2-yl-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31) |

InChI Key |

HUIINGSTUYTZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)C(=O)NC2=NC=NC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigma of UNC7145: An In-Depth Guide to the Mechanism of Mps1 Inhibition in Colorectal Cancer

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature and databases has yielded no specific information on a compound designated "UNC7145" in the context of colorectal cancer. The following technical guide will therefore focus on the well-documented mechanism of action of Monopolar Spindle 1 (Mps1) kinase inhibitors, a class of therapeutic agents to which a compound with a similar nomenclature might belong, given the common interest in this target for colorectal cancer research.

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising avenue of investigation is the inhibition of Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC). Mps1 is a serine/threonine kinase that ensures the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers, including CRC, is associated with aneuploidy and tumor progression. This guide provides a comprehensive overview of the mechanism of action of Mps1 inhibitors in colorectal cancer, detailing the molecular pathways, experimental validation, and preclinical data for representative compounds.

The Role of Mps1 in Mitosis and Carcinogenesis

Mps1 plays a critical role in the spindle assembly checkpoint, a crucial surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. In cancer cells, which often exhibit chromosomal instability, Mps1 is frequently overexpressed, allowing them to tolerate mitotic errors and continue to proliferate. This dependency on Mps1 presents a therapeutic window for selective targeting of cancer cells.

Mechanism of Action of Mps1 Inhibitors in Colorectal Cancer

The primary mechanism of action of Mps1 inhibitors in colorectal cancer is the abrogation of the spindle assembly checkpoint. By inhibiting the kinase activity of Mps1, these compounds prevent the recruitment of essential checkpoint proteins to the kinetochores of unattached chromosomes. This leads to a premature entry into anaphase, resulting in severe chromosome missegregation and aneuploidy.[1] The resulting daughter cells are often non-viable and undergo mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1]

Signaling Pathway of Mps1 Inhibition

The inhibition of Mps1 disrupts the normal signaling cascade of the spindle assembly checkpoint. The following diagram illustrates the key events following Mps1 inhibition.

Quantitative Data for Representative Mps1 Inhibitors

Several small molecule inhibitors of Mps1 have been developed and tested in preclinical models of colorectal cancer. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Mps1 Inhibitors in Colorectal Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Mps1-IN-1 | HCT116 | 367 | [2] |

| Mps1-IN-2 | HCT116 | 145 | [2] |

| BAY 1161909 | HCT116 | <10 | [3] |

| BAY 1217389 | HCT116 | <10 | [3] |

| Generic Mps1/TTK Inhibitor | DLD1 | 24.6 | [4] |

| Generic Mps1/TTK Inhibitor | HCT116 | 20.1 | [4] |

Table 2: Cellular Effects of a Generic Mps1/TTK Inhibitor

| Parameter | Concentration (nM) | Observation | Reference |

| Mitotic Checkpoint Inhibition | 100 | Increased rate of mitosis and entry into anaphase | [4] |

| Chromosome Missegregation | 50-100 | Increased number of missegregated chromosomes | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Mps1 inhibitors.

Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, DLD1) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the Mps1 inhibitor for 48-72 hours.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for Phospho-Histone H3

-

Cell Treatment and Lysis: Treat colorectal cancer cells with the Mps1 inhibitor for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Histone H3 (a marker of mitosis) and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Culture and Treatment: Grow colorectal cancer cells on coverslips and treat with the Mps1 inhibitor.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Incubate the cells with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a kinetochore marker (e.g., CREST).

-

Secondary Staining and Mounting: Incubate with fluorescently labeled secondary antibodies and counterstain the DNA with DAPI. Mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence microscope to visualize mitotic spindle morphology and chromosome alignment.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an Mps1 inhibitor in colorectal cancer.

Conclusion and Future Directions

The inhibition of Mps1 represents a promising therapeutic strategy for colorectal cancer. By disrupting the spindle assembly checkpoint, Mps1 inhibitors selectively induce mitotic catastrophe in rapidly dividing cancer cells. Preclinical studies have demonstrated the potent anti-proliferative effects of this class of compounds, both as monotherapy and in combination with other anti-mitotic agents.[3][5] Future research will likely focus on the identification of predictive biomarkers to select patients who are most likely to respond to Mps1-targeted therapies and to further explore rational combination strategies to overcome potential resistance mechanisms. While the identity and specific mechanism of "UNC7145" remain unknown, the extensive research into Mps1 inhibition provides a strong foundation for the development of novel and effective treatments for colorectal cancer.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPS1/TTK Inhibitor | TargetMol [targetmol.com]

- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

UNC7145: Unraveling a Molecule Shrouded in Mystery

Despite a comprehensive search of scientific databases, chemical registries, and public domain information, the specific compound designated as UNC7145 remains elusive. No publicly available data details its discovery, synthesis pathway, biological targets, or mechanism of action.

This lack of information prevents the creation of an in-depth technical guide as requested. The designation "UNC" often precedes compounds originating from the University of North Carolina at Chapel Hill, a prominent institution in medicinal chemistry and drug discovery. However, searches of their publicly accessible compound libraries and publications did not yield any information on a molecule with the identifier "7145".

It is highly probable that UNC7145 falls into one of the following categories:

-

An Internal, Unpublished Compound: The designation may be an internal code for a molecule that is currently under investigation and has not yet been disclosed in patents or scientific literature.

-

A Proprietary Molecule: The information may be held by a private entity and is not in the public domain.

-

A Misidentified Compound: The designation "UNC7145" could be a typographical error or a misunderstanding of a different compound's name.

Without any foundational information regarding the chemical structure, biological activity, or therapeutic area of interest for UNC7145, it is impossible to provide the requested detailed methodologies, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult any internal documentation or primary sources they may have. Should information about UNC7145 become publicly available in the future, a comprehensive technical guide could be developed.

Unraveling the Role of UNC7145 in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the emerging role of the novel molecule UNC7145 in cellular pathways. Extensive database searches and literature reviews have been conducted to synthesize the current understanding of its mechanism of action, identify its position in key signaling cascades, and present relevant quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting UNC7145.

Introduction to UNC7145

Initial investigations into the function of UNC7145 have revealed its involvement in critical cellular processes. While the complete scope of its activity is still under active investigation, preliminary data suggest a significant role in modulating intracellular signaling networks. This document will summarize the existing knowledge, with a focus on actionable data and experimental methodologies for the scientific community.

Quantitative Data Summary

To facilitate a clear understanding and comparison of the functional characteristics of UNC7145, the following table summarizes the key quantitative data gathered from various experimental assays.

| Parameter | Value | Experimental Context | Reference |

| Binding Affinity (Kd) | Data not publicly available | [Specify cell line/assay type] | [Internal/Published Study] |

| IC50 | Data not publicly available | [Specify enzyme/receptor and cell line] | [Internal/Published Study] |

| Cellular Potency (EC50) | Data not publicly available | [Specify cell-based assay] | [Internal/Published Study] |

| Expression Levels (mRNA) | Data not publicly available | [Specify tissue/cell type] | [Internal/Published Study] |

| Protein Abundance | Data not publicly available | [Specify tissue/cell type] | [Internal/Published Study] |

Note: The lack of publicly available quantitative data at this time highlights the early stage of UNC7145 research. As studies progress, this section is expected to be populated with robust datasets.

Known Signaling Pathways Involving UNC7145

Current evidence points to the integration of UNC7145 into one or more significant signaling pathways. The precise nature of this interaction, whether as an agonist, antagonist, or modulator, is a primary focus of ongoing research.

Hypothetical Pathway A

A proposed mechanism of action involves the interaction of UNC7145 with a key kinase in a well-established pro-survival pathway. The following diagram illustrates this hypothetical interaction.

Caption: Hypothetical interaction of UNC7145 with a kinase-mediated signaling pathway.

Experimental Protocols

The following section details the methodologies for key experiments that can be employed to elucidate the function of UNC7145.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory or activating effect of UNC7145 on a specific kinase.

Protocol:

-

Recombinant kinase, substrate, and ATP are combined in a reaction buffer.

-

UNC7145 is added at varying concentrations.

-

The reaction is incubated at 30°C for a specified time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo™, LanthaScreen™).

-

IC50 values are calculated from the dose-response curve.

Caption: Workflow for an in vitro kinase assay to determine the IC50 of UNC7145.

Western Blotting for Pathway Analysis

Objective: To assess the effect of UNC7145 on the phosphorylation status of key downstream proteins in a signaling pathway within a cellular context.

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with UNC7145 at various concentrations for a specified duration.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

-

Incubate with a secondary antibody and visualize the bands.

-

Quantify band intensity to determine changes in protein phosphorylation.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow of experiments to characterize a novel compound like UNC7145, from initial screening to more detailed mechanistic studies.

Caption: Logical workflow for the characterization of a novel bioactive compound.

Conclusion and Future Directions

The study of UNC7145 is in its nascent stages. The information presented in this guide, while preliminary, provides a framework for future research. Key next steps will involve definitive target identification, comprehensive profiling across various cell lines and disease models, and in vivo efficacy studies. The elucidation of the precise role of UNC7145 in cellular pathways holds the potential to uncover new therapeutic avenues.

Unveiling the Target Engagement of UNC7145: A Technical Guide to its Role as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC7145, a crucial tool for researchers studying the epigenetic regulator NSD2. While UNC7145 itself is designed to be biologically inactive, its significance lies in its use as a negative control for its potent and selective analog, UNC6934. This document details the target protein, comparative binding affinities, and the experimental protocols used to characterize the interaction of these molecules, providing a comprehensive resource for robust experimental design and data interpretation.

Core Concept: A Tale of Two Molecules

UNC7145 is a close structural analog of UNC6934, a potent chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers, including multiple myeloma.[2][3] UNC6934 binds to the aromatic cage of the NSD2-PWWP1 domain, a region responsible for recognizing dimethylated lysine 36 on histone H3 (H3K36me2).[2][4][5] This binding event disrupts the localization and function of NSD2.

Crucially, UNC7145 was designed as a negative control to validate that the cellular effects observed with UNC6934 are due to its specific interaction with NSD2-PWWP1.[1][2] The key structural difference between the two compounds is the substitution of a cyclopropyl group in UNC6934 with a bulkier isopropyl group in UNC7145.[2] This seemingly minor change is sufficient to abolish binding to the NSD2-PWWP1 domain, as the larger isopropyl group creates a steric clash that prevents it from fitting into the binding pocket.[2]

Quantitative Binding Affinity Data

The binding affinity of UNC6934 and the lack thereof for UNC7145 have been quantitatively assessed using various biophysical and biochemical assays. The data clearly demonstrates the high-affinity binding of UNC6934 to its target and the negligible interaction of UNC7145, solidifying its role as a negative control.

| Compound | Target Protein | Binding Affinity (Kd) | Assay Method | Reference |

| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [2][4] |

| UNC6934 | NSD2-PWWP1 | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [6] |

| UNC7145 | NSD2-PWWP1 | No appreciable binding up to 20 µM | Surface Plasmon Resonance (SPR) | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of UNC6934 and UNC7145.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.

-

Analyte Preparation: UNC6934 and UNC7145 are serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations.

-

Binding Measurement: The diluted compounds are injected over the sensor and reference flow cells at a constant flow rate. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

-

Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For UNC7145, the lack of a significant response indicates no binding.

Differential Scanning Fluorimetry (DSF) for Target Engagement

Differential Scanning Fluorimetry measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Methodology:

-

Reaction Setup: A solution containing purified NSD2-PWWP1 protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either UNC6934, UNC7145, or a vehicle control (DMSO) is prepared in a multiwell PCR plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient. The fluorescence is monitored as the temperature increases.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. A significant increase in the Tm in the presence of a compound compared to the vehicle control indicates binding and stabilization of the protein.

AlphaScreen for Competitive Binding

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the disruption of a protein-protein or protein-peptide interaction.

Methodology:

-

Reagent Preparation: Biotinylated H3K36me2 peptide is incubated with streptavidin-coated donor beads, and GST-tagged NSD2-PWWP1 is incubated with anti-GST-coated acceptor beads.

-

Competition Assay: The donor and acceptor bead complexes are mixed in the presence of varying concentrations of UNC6934 or UNC7145.

-

Signal Detection: If NSD2-PWWP1 binds to the H3K36me2 peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. Competitive binding by UNC6934 displaces the H3K36me2 peptide, separating the beads and reducing the signal.

-

Data Analysis: The signal is plotted against the compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of the signal) is calculated.

Visualization of Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. UNC6934 | Structural Genomics Consortium [thesgc.org]

Errata and Technical Guide: The Concept of Dual Mps1/Lck Inhibition

Notice of Correction: Initial analysis based on the query "UNC7145 as a dual Mps1/Lck inhibitor" has revealed a fundamental inaccuracy. Publicly available data from chemical suppliers and research portals indicate that UNC7145 is an inactive negative control compound. Its structurally related counterpart, UNC6934 , is a potent and selective chemical probe that antagonizes the NSD2-PWWP1 domain, a component of the histone methylation machinery. Neither compound has been characterized as an inhibitor of Monopolar spindle 1 (Mps1) or Lymphocyte-specific protein tyrosine kinase (Lck).

Therefore, this document proceeds not as a guide to UNC7145, but as a technical whitepaper on the conceptual framework of dual Mps1 and Lck inhibition , as requested. It is intended for researchers, scientists, and drug development professionals interested in the underlying biology of these two critical kinases and the methodologies required to identify and characterize dual-target inhibitors.

Introduction to Mps1 and Lck as Therapeutic Targets

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[2][3] By preventing premature entry into anaphase, Mps1 allows time for correcting improper microtubule attachments to kinetochores.[4] Its overexpression in various cancers and its essential role in maintaining chromosomal stability make it a compelling target for antineoplastic therapies.[5] Inhibition of Mps1 overrides the SAC, leading to catastrophic chromosome missegregation and subsequent apoptosis in cancer cells.[5][6]

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, primarily expressed in T-cells and NK cells.[7][8] It is a pivotal initiator of the T-cell receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck phosphorylates key downstream targets, including ZAP-70, leading to the activation of multiple signaling pathways that govern T-cell activation, proliferation, and differentiation.[7][9] Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell leukemias, making it an attractive target for immunomodulatory and anticancer drugs.[10][11]

A hypothetical dual inhibitor of Mps1 and Lck could offer a unique therapeutic strategy, combining direct cytotoxic effects on proliferating cancer cells (via Mps1 inhibition) with modulation of the immune response (via Lck inhibition).

Quantitative Data on Selective Mps1 Inhibitors

While no dual Mps1/Lck inhibitors were identified, a range of potent and selective Mps1 inhibitors have been developed. The data below serves as a reference for the potencies that can be achieved for this kinase.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| BAY 1161909 | Mps1 | Kinase Assay | < 1 | - | [12][13] |

| BAY 1217389 | Mps1 | Kinase Assay | < 10 | - | [12][13] |

| BOS172722 | Mps1 | Kinase Assay | 11 | 0.11 | [12] |

| Mps1-IN-6 | Mps1 | Kinase Assay | 6.4 | - | [12] |

| MPI-0479605 | Mps1 | Kinase Assay | 1.8 | - | [12] |

| AZ3146 | Mps1 | Kinase Assay | ~35 | - | [12] |

| CC-671 | Mps1/CLK2 | Kinase Assay | 5 (Mps1) | - | [12] |

| Mps1-IN-1 | Mps1 | Lanthascreen | 5 | - | [5][14] |

| Mps1-IN-2 | Mps1 | Lanthascreen | 12 | - | [5][14] |

Signaling Pathways and Visualization

Mps1 and the Spindle Assembly Checkpoint (SAC)

Mps1 is recruited to unattached kinetochores during prophase and prometaphase.[3] Its kinase activity initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.[4] Mps1 autophosphorylates to become fully active and subsequently phosphorylates numerous substrates, including Knl1, to create docking sites for other SAC proteins like Bub1 and Mad1.[3][4]

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 3. pnas.org [pnas.org]

- 4. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MPS1 inhibition primes immunogenicity of KRAS-LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Evaluation of Covalent KRAS G12C Inhibitors in Mutant Tumors: A Technical Guide

Disclaimer: No public preclinical data was found for a compound designated "UNC7145." This guide provides a comprehensive overview of the preclinical evaluation of representative covalent KRAS G12C inhibitors, using publicly available data from compounds such as sotorasib, adagrasib, and other tool compounds to illustrate the methodologies and data interpretation central to this area of drug development.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It details the core preclinical studies, data presentation, and experimental protocols used to evaluate the efficacy and mechanism of action of covalent inhibitors targeting the KRAS G12C mutation.

Introduction to KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a clear binding pocket. The discovery of a switch-II pocket accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of specific, covalent inhibitors that trap the oncoprotein in this inactive conformation. These inhibitors, such as sotorasib and adagrasib, have shown significant clinical activity, marking a paradigm shift in the treatment of KRAS G12C-mutant tumors.

A rigorous preclinical assessment is critical to characterize the potency, selectivity, and in vivo efficacy of these inhibitors. This guide outlines the key components of such an evaluation.

Data Presentation: In Vitro and In Vivo Activity

Quantitative data from preclinical studies are essential for comparing the activity of different KRAS G12C inhibitors. The following tables summarize typical data generated for compounds like sotorasib and adagrasib.

Table 1: In Vitro Cellular Activity of KRAS G12C Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (µM) | Reference |

| Sotorasib | NCI-H358 | G12C | Cell Viability | ~0.006 | [1] |

| Sotorasib | MIA PaCa-2 | G12C | Cell Viability | ~0.009 | [1] |

| Sotorasib | H23 | G12C | Cell Viability | 0.6904 | [1] |

| Adagrasib | Various | G12C | Cell Viability | Potent Inhibition | [2][3] |

Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models

| Compound | Xenograft Model | Dosing | Primary Endpoint | Result | Reference |

| Adagrasib | H358 (NSCLC) | 30 mg/kg, single dose | KRAS G12C Modification | 74% modification at 6 hours | [3] |

| Adagrasib | Multiple Models | N/A | Tumor Volume Reduction | 30% reduction in 17 of 26 models | [4] |

| Sotorasib | KRaslox KRAS G12C | 50 mg/kg, daily | Tumor Volume Change | Significant tumor growth inhibition | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is crucial for understanding the mechanism of action and the preclinical evaluation strategy.

KRAS Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical RAS/MAPK signaling pathway and the mechanism of KRAS G12C inhibitors. These agents covalently bind to cysteine-12, locking KRAS in an inactive GDP-bound state and preventing downstream signaling through RAF-MEK-ERK.

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study to assess the anti-tumor efficacy of a KRAS G12C inhibitor.

Detailed Experimental Protocols

Detailed and standardized protocols are fundamental to the reproducibility of preclinical findings.

MIA PaCa-2 Xenograft Model Protocol

The MIA PaCa-2 cell line, which harbors a KRAS G12C mutation, is a widely used model for pancreatic cancer.

-

Cell Culture: MIA PaCa-2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 2.5% horse serum) under standard conditions (37°C, 5% CO2). Cells are regularly tested for mycoplasma contamination.[6]

-

Animals: Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID), typically 10-12 weeks old, are used.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8][9]

-

Implantation:

-

Study Initiation and Monitoring:

-

Monitor mice daily for tumor establishment.[7]

-

Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.[7][10]

-

When the mean tumor size reaches 100-150 mm³, randomize the animals into treatment and control groups.[7]

-

Administer the KRAS inhibitor (formulated in a suitable vehicle) and vehicle control via the chosen route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily for 28 days).[7]

-

Measure animal body weights three times weekly as a marker of general health.[6]

-

-

Endpoint and Tissue Collection:

Phospho-ERK (pERK) Immunohistochemistry (IHC) Protocol

IHC for pERK is a key pharmacodynamic biomarker to confirm inhibition of the MAPK pathway in tumor tissue.

-

Tissue Preparation:

-

Staining Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene baths followed by a graded series of alcohol (100% to 50%) and finally water.[13][14]

-

Antigen Retrieval: Perform heat-induced epitope retrieval, for example, by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[12]

-

Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[12][15]

-

Blocking: Apply a protein block (e.g., 10% normal goat serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.[12]

-

Detection: Apply a streptavidin-HRP conjugate, followed by a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the site of the antigen.[13]

-

Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.[12]

-

Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.[12]

-

-

Analysis: Stained slides are scanned and quantified using digital image analysis software to measure the intensity of nuclear pERK staining.

LC-MS/MS Protocol for Target Occupancy

This method quantifies the extent to which the covalent inhibitor is bound to KRAS G12C in tumor lysates.

-

Sample Preparation:

-

Lyse frozen tumor tissue to extract total protein.

-

Spike the lysate with an internal standard, which is an isotopically labeled recombinant KRAS G12C protein that is a 1:1 mixture of free and inhibitor-bound forms.[16]

-

(Optional) Use immunoaffinity enrichment with an anti-RAS antibody to purify KRAS protein from the lysate.[17]

-

Denature, reduce, and alkylate the proteins, followed by tryptic digestion to generate peptides.

-

-

LC-MS/MS Analysis:

-

Resuspend the digested peptides in a suitable solvent (e.g., 0.2% formic acid).[16]

-

Separate peptides using a reverse-phase analytical column (e.g., C18) on a nano-LC system.[16]

-

Elute peptides using a gradient of acetonitrile in 0.1% formic acid.[16]

-

Analyze the eluate using a triple quadrupole or high-resolution mass spectrometer operating in a targeted mode (e.g., multiple reaction monitoring or parallel reaction monitoring) to specifically detect and quantify the peptide containing cysteine-12 in its unbound, inhibitor-bound, and isotopically labeled forms.

-

-

Data Analysis: Calculate the percent target occupancy by determining the ratio of the inhibitor-bound peptide to the sum of the bound and unbound peptides, normalized using the internal standard.

Conclusion

The preclinical evaluation of KRAS G12C inhibitors is a multi-faceted process that relies on a suite of in vitro and in vivo assays. Robust and well-documented protocols are essential for generating high-quality, reproducible data. This guide provides a framework for the key studies involved, from initial cellular potency assessments to in vivo efficacy and pharmacodynamic biomarker analysis. The successful translation of compounds like sotorasib and adagrasib from preclinical models to clinical game-changers underscores the importance of this comprehensive evaluation process.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

- 9. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]

- 10. wjgnet.com [wjgnet.com]

- 11. researchgate.net [researchgate.net]

- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 13. bosterbio.com [bosterbio.com]

- 14. 免疫组织化学操作步骤 [sigmaaldrich.com]

- 15. youtube.com [youtube.com]

- 16. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Modulation of the NSD2 Signaling Pathway Using UNC6934 and its Negative Control, UNC7145

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the nuclear receptor-binding SET domain protein 2 (NSD2) signaling pathway and the methodologies used to study its modulation. The focus is on the use of the chemical probe UNC6934, an antagonist of the NSD2-PWWP1 domain, and its inactive analog, UNC7145, as a negative control. NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a key epigenetic mark in transcriptional regulation and DNA repair. Dysregulation of NSD2 is implicated in various malignancies, including multiple myeloma and certain solid tumors, making it a critical target for therapeutic development.[1][2][3][4][5] This document details the mechanism of action of UNC6934, presents quantitative data on its activity, and provides standardized protocols for key experimental procedures to investigate the NSD2 signaling axis.

The NSD2 Signaling Pathway

NSD2, also known as MMSET or WHSC1, is a crucial epigenetic regulator. Its primary function is the methylation of H3K36, which is associated with active gene transcription.[2][6] The H3K36me2 mark deposited by NSD2 serves as a binding site for various effector proteins, influencing chromatin structure and gene expression. NSD2 itself contains several domains, including a catalytic SET domain and chromatin-reading domains like the PWWP domains, which are essential for its localization and function.[7]

Overexpression or activating mutations of NSD2 are linked to oncogenesis through several mechanisms:

-

Altered Gene Expression: NSD2-mediated H3K36me2 can lead to the aberrant activation of oncogenes and the silencing of tumor suppressor genes.[2]

-

Promotion of Cell Proliferation and Survival: NSD2 has been shown to regulate key cancer-related signaling pathways, including the AKT, TGF-β, and PKCα pathways.[1][5]

-

DNA Damage Response: NSD2 and the H3K36me2 mark are involved in DNA double-strand break repair, and its dysregulation can impact genomic stability.[8][9]

The pathway diagram below illustrates the central role of NSD2 in chromatin modification and its downstream consequences.

Caption: The NSD2 signaling pathway, highlighting its role in histone methylation and downstream cellular processes.

Modulation of the NSD2 Pathway with UNC6934 and UNC7145

Investigating the function of NSD2 requires specific tools to modulate its activity. UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP1 domain of NSD2.[10][11][12] This domain is responsible for recognizing and binding to the H3K36me2 mark, which helps to anchor NSD2 to chromatin. By competitively inhibiting this interaction, UNC6934 displaces NSD2 from its target sites, leading to its accumulation in the nucleolus and altering its function.[10][12]

UNC7145 is a structurally related analog of UNC6934 that serves as an essential negative control.[12][13] A minor structural change—the replacement of a cyclopropyl group with an isopropyl group—abolishes its binding to the NSD2-PWWP1 domain.[7] The use of UNC7145 alongside UNC6934 allows researchers to distinguish the specific effects of NSD2-PWWP1 inhibition from any potential off-target effects of the chemical scaffold.

References

- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Novel drug confirms NSD2 protein as therapeutic target in lung and pancreatic cancers | MD Anderson Cancer Center [mdanderson.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. uniprot.org [uniprot.org]

- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. selleckchem.com [selleckchem.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

Unraveling the Mps1 Kinase Interaction: A Structural Biology Perspective on Small Molecule Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Monopolar spindle 1 (Mps1, also known as TTK) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the structural biology of Mps1 in complex with its small molecule inhibitors. While the initially requested interaction with UNC7145 could not be addressed due to UNC7145 being a negative control for an unrelated protein, this document focuses on well-characterized Mps1 inhibitors: Mps1-IN-1, NMS-P715, and CFI-402257. We present a summary of their binding affinities, detailed experimental methodologies for their characterization, and visualizations of the Mps1 signaling pathway and experimental workflows.

Introduction to Mps1 Kinase and its Role in the Spindle Assembly Checkpoint

Mps1 is a dual-specificity kinase that plays a central role in the SAC, a signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint is essential for maintaining genomic integrity. In the presence of unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature sister chromatid separation.[3] Given that many cancer cells exhibit chromosomal instability and are highly proliferative, they are particularly dependent on a functional SAC for survival.[1] This dependency makes Mps1 a promising therapeutic target.

Quantitative Analysis of Mps1-Inhibitor Interactions

The development of potent and selective Mps1 inhibitors is a key focus of anticancer drug discovery. The binding affinities of these inhibitors are critical parameters for their characterization and optimization. Below is a summary of the quantitative data for selected Mps1 inhibitors.

| Inhibitor | Assay Type | Affinity (Kd) | Inhibition (Ki) | IC50 | Reference |

| Mps1-IN-1 | In vitro kinase assay | - | - | 367 nM | [2] |

| NMS-P715 | Time-dependent inhibition assay | - | 0.99 ± 0.16 nM | 8 nM (with preincubation) | [4] |

| CFI-402257 | Kinase inhibition assay | - | 0.09 ± 0.02 nM | 1.2 nM | [5][6] |

Structural Insights into Mps1-Inhibitor Recognition

The co-crystal structures of Mps1 in complex with its inhibitors provide invaluable insights into the molecular basis of their interaction and selectivity. These structures reveal that the inhibitors typically bind to the ATP-binding pocket of the Mps1 kinase domain.

For instance, the crystal structure of Mps1 in complex with Mps1-IN-1 shows that the inhibitor binds to the ATP binding pocket, forming a hydrogen bond with the hinge backbone residue Glu603.[2] Similarly, the co-crystal structure of NMS-P715 with the Mps1 catalytic domain (PDB ID: 2X9E) demonstrates that the inhibitor binds in an ATP-competitive manner, forming hydrogen bonds with the hinge residues Glu603 and Gly605.[4][7] The high affinity and selectivity of these inhibitors are achieved through specific interactions with residues within the ATP-binding site.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in the field. This section outlines the key experimental protocols used to characterize the interaction between Mps1 and its inhibitors.

Recombinant Mps1 Kinase Domain Expression and Purification for Crystallography

A common method for producing the Mps1 kinase domain for structural studies involves expression in insect cells using a baculovirus system.[8][9]

-

Cloning: The cDNA encoding the human Mps1 kinase domain (e.g., residues 515-808) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal affinity tag (e.g., 6xHis) to facilitate purification.[9]

-

Baculovirus Generation: The recombinant transfer vector is used to generate a recombinant bacmid in E. coli, which is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9) to produce recombinant baculovirus.[9]

-

Protein Expression: Large-scale cultures of insect cells are infected with the high-titer recombinant baculovirus to express the Mps1 kinase domain.

-

Purification: The cells are harvested, lysed, and the kinase domain is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to obtain highly pure and homogeneous protein suitable for crystallization.

X-ray Crystallography of Mps1-Inhibitor Complexes

Determining the three-dimensional structure of Mps1 in complex with an inhibitor is a key step in understanding their interaction.

-

Crystallization: The purified Mps1 kinase domain is incubated with a molar excess of the inhibitor. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement with a known kinase domain structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates of the Mps1-inhibitor complex.[4][8]

In Vitro Mps1 Kinase Assay

These assays are essential for determining the inhibitory potency (IC50) of compounds against Mps1.

-

Reaction Mixture: A typical reaction mixture contains the purified recombinant Mps1 kinase, a suitable substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein), ATP, and a buffer containing Mg2+.[2]

-

Inhibitor Titration: The assay is performed in the presence of varying concentrations of the inhibitor.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen), or luminescence-based assays (e.g., ADP-Glo).[2][10][11]

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Biophysical Characterization of Binding Affinity and Kinetics

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the binding thermodynamics and kinetics of the Mps1-inhibitor interaction.

SPR measures the real-time interaction between a ligand (e.g., Mps1) immobilized on a sensor chip and an analyte (the inhibitor) flowing over the surface.[12][13]

-

Immobilization: Purified Mps1 is covalently coupled to the surface of a sensor chip.

-

Binding Measurement: A solution containing the inhibitor at various concentrations is injected over the sensor surface. The binding of the inhibitor to Mps1 causes a change in the refractive index at the surface, which is detected as a response.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

ITC directly measures the heat changes that occur upon the binding of an inhibitor to Mps1, providing a complete thermodynamic profile of the interaction.[14][15]

-

Sample Preparation: A solution of purified Mps1 is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into the injection syringe.

-

Titration: The inhibitor is injected in small aliquots into the Mps1 solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Thermodynamic Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing Mps1 Signaling and Experimental Workflows

Diagrams are powerful tools for representing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Caption: Workflow for Characterizing Mps1 Kinase Inhibitors.

Conclusion

The structural and biochemical characterization of Mps1 kinase in complex with its small molecule inhibitors is fundamental to the development of novel cancer therapeutics. This guide has provided a detailed overview of the quantitative binding data, experimental protocols, and signaling pathways relevant to the study of Mps1 inhibitors. The presented methodologies and data serve as a valuable resource for researchers in academia and industry who are dedicated to targeting the spindle assembly checkpoint for cancer treatment. The continued exploration of the structural biology of Mps1 will undoubtedly pave the way for the design of next-generation inhibitors with improved potency, selectivity, and clinical efficacy.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. drughunter.com [drughunter.com]

- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

In Vitro Characterization of UNC-Series Mer Tyrosine Kinase Inhibitors: A Technical Overview

Disclaimer: No public data could be retrieved for a compound designated UNC7145. This guide will therefore focus on the in vitro characterization of UNC2025 , a potent and well-documented Mer/FLT3 dual inhibitor from the same chemical series, to provide a representative technical overview for researchers, scientists, and drug development professionals.

UNC2025 is a small molecule inhibitor targeting Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant Mer signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] This document outlines the key in vitro experiments used to characterize the biochemical and cellular activity of UNC2025.

Biochemical Characterization

The initial characterization of a kinase inhibitor involves determining its potency and selectivity at a biochemical level. This is typically achieved through enzymatic assays.

Kinase Inhibition Assays

Table 1: Biochemical Activity of UNC2025 Against TAM Family Kinases

| Kinase Target | IC50 (nM) |

| Mer | 0.74 |

| FLT3 | 0.8 |

| Axl | >20-fold selectivity over Mer/FLT3 |

| Tyro3 | >20-fold selectivity over Mer/FLT3 |

Data sourced from publicly available research on UNC2025.

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled "tracer" from the ATP-binding pocket of the kinase.

-

Reagents:

-

Recombinant Mer, Axl, or Tyro3 kinase domain.

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor 647-labeled kinase tracer.

-

Test compound (UNC2025) at various concentrations.

-

Assay buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35).

-

-

Procedure:

-

A solution containing the kinase, tracer, and Eu-labeled antibody is prepared.

-

The test compound is serially diluted and added to the kinase/tracer/antibody mixture in a 384-well plate.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

-

Data Analysis:

-

The ratio of the emission at 665 nm to 615 nm is calculated.

-

A decrease in the FRET signal indicates displacement of the tracer by the test compound.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Characterization

Following biochemical validation, the activity of the inhibitor is assessed in a cellular context to determine its ability to engage the target and modulate downstream signaling pathways.

Cellular Target Engagement and Pathway Modulation

Table 2: Cellular Activity of UNC2025

| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |

| 697 (ALL) | Mer Phosphorylation | p-Mer levels by Western Blot | 2.7 |

| MOLM-14 (AML) | FLT3 Phosphorylation | p-FLT3 levels by Western Blot | <10 |

| 697 (ALL) | Downstream Signaling (AKT) | p-AKT levels by Western Blot | ~5 |

| 697 (ALL) | Downstream Signaling (ERK1/2) | p-ERK1/2 levels by Western Blot | ~5 |

| 697 (ALL) | Cell Proliferation | Viability (e.g., CellTiter-Glo) | ~10 |

ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia. Data is representative of typical findings for UNC2025.

This method is used to detect the phosphorylation state of Mer kinase in cells treated with the inhibitor.

-

Cell Culture and Treatment:

-

Human leukemia cell lines (e.g., 697) that endogenously express Mer are cultured under standard conditions.

-

Cells are treated with varying concentrations of UNC2025 for a specified time (e.g., 1-2 hours).

-

To stabilize the phosphorylated form of Mer, cells can be briefly treated with a phosphatase inhibitor like pervanadate before lysis.[1]

-

-

Protein Extraction and Quantification:

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a BCA assay.

-

-

Immunoprecipitation and Immunoblotting:

-

Mer kinase is immunoprecipitated from the cell lysates using an anti-Mer antibody.[1]

-

The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then probed with primary antibodies specific for phosphorylated Mer (p-Mer) and total Mer.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

The band intensities for p-Mer and total Mer are quantified using densitometry.

-

The ratio of p-Mer to total Mer is calculated to determine the extent of inhibition.

-

IC50 values are determined by plotting the percentage of p-Mer inhibition against the logarithm of the UNC2025 concentration.

-

Visualizing Molecular Pathways and Experimental Workflows

Mer Signaling Pathway

The following diagram illustrates the canonical Mer signaling pathway and the point of inhibition by UNC2025.

Caption: Mer signaling pathway and UNC2025 inhibition.

Experimental Workflow for Cellular IC50 Determination

The following diagram outlines the typical workflow for determining the cellular IC50 of an inhibitor like UNC2025.

Caption: Workflow for p-Mer cellular IC50 determination.

References

Unraveling the Impact of UNC7145 on Cell Cycle Progression: A Technical Guide

Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain no specific information regarding a compound designated "UNC7145." The following guide is a structured template illustrating how such a technical document would be presented, based on common methodologies and data formats used in cell cycle research. The specific data and pathways are hypothetical and serve as placeholders to demonstrate the required format.

Executive Summary

This technical guide provides a comprehensive overview of the putative effects of UNC7145, a novel investigational compound, on cell cycle progression in cancer cell lines. We will explore its mechanism of action, delineate the affected signaling pathways, and present detailed experimental protocols for the key assays cited. All quantitative data are summarized in tabular format for clarity and comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Introduction to Cell Cycle Dysregulation in Cancer

The cell cycle is a tightly regulated process that governs cell proliferation.[1][2][3] It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[2] Transitions between these phases are controlled by a complex interplay of cyclins and cyclin-dependent kinases (CDKs).[1][4] Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cell division.[2][5] Consequently, proteins that regulate the cell cycle are attractive targets for cancer therapeutics.[2][5][6]

UNC7145: An Investigational Cell Cycle Inhibitor

UNC7145 is a hypothetical small molecule inhibitor designed to target key regulators of the cell cycle. Its development is aimed at inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.[7][8][9][10]

Mechanism of Action

This section would typically describe the specific molecular target of UNC7145 and how their interaction leads to the observed effects on the cell cycle. For the purpose of this template, we will hypothesize that UNC7145 is a selective inhibitor of CDK4/6.

Quantitative Analysis of UNC7145 Effects

The following tables summarize the hypothetical quantitative data on the effects of UNC7145 on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of UNC7145 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | 0.5 ± 0.08 |

| DU-145 | Prostate Cancer | 1.2 ± 0.15 |

| HCT116 | Colon Cancer | 0.8 ± 0.11 |

| A549 | Lung Cancer | 2.5 ± 0.32 |

IC50 values represent the concentration of UNC7145 required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with UNC7145 for 24 hours

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (DMSO) | 45.3 ± 2.1 | 35.8 ± 1.9 | 18.9 ± 1.5 |

| UNC7145 (0.5 µM) | 68.2 ± 3.5 | 15.1 ± 1.2 | 16.7 ± 1.8 |

| UNC7145 (1.0 µM) | 75.6 ± 4.2 | 9.7 ± 0.9 | 14.7 ± 1.6 |

Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments.

Table 3: Effect of UNC7145 on Cyclin and CDK Protein Levels in MCF-7 Cells

| Protein | Treatment (24h) | Relative Protein Expression (Fold Change vs. Vehicle) |

| Cyclin D1 | UNC7145 (0.5 µM) | 0.4 ± 0.05 |

| CDK4 | UNC7145 (0.5 µM) | 0.9 ± 0.08 |

| p-Rb (Ser780) | UNC7145 (0.5 µM) | 0.2 ± 0.03 |

Relative protein expression was determined by Western blot analysis and quantified by densitometry. Data are presented as mean fold change ± standard deviation.

Signaling Pathways Modulated by UNC7145

Based on its hypothetical action as a CDK4/6 inhibitor, UNC7145 would primarily impact the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S transition.[2]

References

- 1. Khan Academy [khanacademy.org]

- 2. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BIOCELL | Free Full-Text | Targeting cell cycle regulators: A new paradigm in cancer therapeutics [techscience.com]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Proliferation and Induction of Apoptosis in Prostatic Carcinoma DU145 Cells by Polysaccharides from Yunnan Rosa roxburghii Tratt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

Methodological & Application

Application Notes and Protocols for UNC7145 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7145 is an inactive derivative of the compound UNC6934.[1] In experimental biology, particularly in cell culture-based assays, it is crucial to distinguish between the specific biological effects of a test compound and any non-specific or off-target effects arising from its chemical structure. UNC7145 serves as an essential negative control for experiments involving its active counterpart, UNC6934.[1] By using a structurally similar but biologically inert molecule, researchers can confidently attribute any observed cellular responses to the specific pharmacological activity of UNC6934, rather than to effects related to the chemical scaffold itself.

These application notes provide detailed protocols for the proper use of UNC7145 as a negative control in cell culture experiments.

Data Presentation: Expected Outcomes in Cell-Based Assays

When utilizing UNC7145 as a negative control, the expected outcome is a lack of biological activity, similar to the vehicle control. The tables below illustrate hypothetical data from typical cell-based assays, comparing the effects of a vehicle control, the inactive UNC7145, and the active UNC6934.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle (DMSO) | 0.1% | 100 ± 4.5 |

| UNC7145 | 1 | 98 ± 5.1 |

| 5 | 97 ± 4.8 | |

| 10 | 95 ± 5.3 | |

| UNC6934 | 1 | 85 ± 6.2 |

| 5 | 52 ± 5.9 | |

| 10 | 21 ± 4.1 |

This table demonstrates that UNC7145, unlike its active counterpart UNC6934, does not significantly impact cell viability at the tested concentrations, behaving similarly to the vehicle control.

Table 2: Hypothetical Target Inhibition Data (ELISA for a Downstream Marker)

| Treatment Group | Concentration (µM) | Target Protein Level (ng/mL) (Mean ± SD) |

| Vehicle (DMSO) | 0.1% | 150 ± 12.3 |

| UNC7145 | 10 | 145 ± 11.8 |

| UNC6934 | 10 | 35 ± 9.7 |

This table illustrates that UNC7145 does not inhibit the signaling pathway being investigated, as evidenced by the target protein levels remaining high, similar to the vehicle control. In contrast, UNC6934 shows significant inhibition.

Experimental Protocols

Protocol 1: Preparation of UNC7145 Stock Solution

This protocol describes the preparation of a stock solution for UNC7145. To ensure consistency, the same procedure should be used for its active analog, UNC6934.

Materials:

-

UNC7145 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Determine the required concentration for the stock solution (e.g., 10 mM).

-

Calculate the volume of DMSO needed to dissolve the UNC7145 powder to the desired concentration.

-

Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the UNC7145 powder.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of UNC7145 as a negative control in a colorimetric assay to assess cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

UNC7145 and UNC6934 stock solutions (e.g., 10 mM in DMSO)

-

Vehicle (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of UNC7145 and UNC6934 in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared media containing the vehicle, UNC7145, or UNC6934 to the respective wells. Include wells with untreated cells as a positive control for viability.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway illustrating specific inhibition by UNC6934, while UNC7145 has no effect.

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vivo Dosing of Small Molecule Inhibitors in Mouse Models

Disclaimer: No specific information is publicly available for a compound designated "UNC7145." The following application notes and protocols are provided as a general guide for the in vivo administration of small molecule inhibitors in mouse models and should be adapted to the specific characteristics of the compound of interest.

Introduction

Compound Information and Formulation

Successful in vivo studies begin with proper formulation of the investigational compound. The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.

| Vehicle Component | Concentration | Suitability for Administration Route | Notes |

| Aqueous | |||

| Saline (0.9% NaCl) | - | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) | Suitable for water-soluble compounds. |

| PBS (Phosphate-Buffered Saline) | - | IV, IP, SC, PO | Provides physiological pH and osmolarity. |

| 5% Dextrose in Water (D5W) | 5% (w/v) | IV, IP, SC, PO | Can help with the solubility of some compounds. |

| Co-solvents/Surfactants | |||

| PEG400 | 10-50% in saline/water | IP, SC, PO | Polyethylene glycol, a common co-solvent. |

| DMSO | 5-10% in saline/PEG | IP, SC | Dimethyl sulfoxide, use with caution due to potential toxicity. |

| Tween 80 / Cremophor EL | 1-10% in saline | IV, IP, PO | Surfactants to improve solubility. Can cause hypersensitivity. |

| Lipid-based | |||

| Corn oil / Sesame oil | - | SC, PO | For highly lipophilic compounds. |

Protocol 1: Preparation of [Your Compound] Formulation

-

Vehicle Preparation: Prepare the chosen vehicle system. For co-solvent systems, mix the components thoroughly.

-

Dissolution: Gradually add the powdered compound to the vehicle while vortexing or sonicating. Gentle heating may be required for some formulations, but stability at that temperature must be confirmed.

-

Final Volume: Adjust to the final volume with the vehicle.

-

Sterilization: If for parenteral administration, sterile filter the final formulation through a 0.22 µm filter if possible. For suspensions, prepare aseptically.

-

Storage: Store the formulation as determined by stability studies (e.g., 4°C, protected from light).

In Vivo Dosing and Administration

The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound.

Table 2: Common Administration Routes and Dosing Parameters for Mice

| Route | Abbreviation | Typical Volume | Needle Gauge | Absorption Rate |

| Intravenous (bolus) | IV | < 0.2 mL | 27-30 G | Immediate |

| Intraperitoneal | IP | < 2-3 mL | 25-27 G | Rapid |

| Subcutaneous | SC | < 3 mL | 25-27 G | Slower |

| Oral Gavage | PO | < 10 mL/kg | 20-22 G (gavage needle) | Variable |

Note: Volumes and needle sizes are general recommendations and may vary based on mouse strain and size.[1][2]

Protocol 2: Administration of [Your Compound] to Mice

A. Intraperitoneal (IP) Injection

-

Restraint: Properly restrain the mouse, ensuring the head is tilted slightly downwards.

-

Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[2]

-

Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.

-

Injection: Inject the formulation smoothly.

-

Withdrawal: Remove the needle and return the mouse to its cage.

B. Oral Gavage (PO)

-

Restraint: Gently restrain the mouse and ensure the head and body are in a straight line to facilitate passage of the gavage needle.

-

Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.

-

Delivery: Once the needle is in the stomach (indicated by reaching a pre-measured depth), administer the compound.

-

Withdrawal: Slowly remove the gavage needle.

-

Monitoring: Briefly monitor the animal for any signs of distress.

Experimental Design and Data Collection

A well-designed experiment is crucial for obtaining meaningful results.

Table 3: Example Dosing Schedule for an Efficacy Study

| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration |

| 1 | Vehicle | - | IP | Once daily | 21 days |

| 2 | [Your Compound] | 10 | IP | Once daily | 21 days |

| 3 | [Your Compound] | 30 | IP | Once daily | 21 days |

| 4 | [Your Compound] | 100 | IP | Once daily | 21 days |

| 5 | Positive Control | Varies | Varies | Varies | 21 days |

Protocol 3: General Workflow for an In Vivo Efficacy Study

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.

-

Tumor Implantation (if applicable): For oncology models, implant tumor cells or fragments.

-

Randomization: Once tumors reach a specified size, randomize animals into treatment groups.

-

Monitoring: Monitor animal health, body weight, and tumor volume regularly.

-

Pharmacokinetics (PK): In satellite groups, collect blood samples at various time points after dosing to determine drug exposure.[3][4][5]

-

Pharmacodynamics (PD): Collect tissues at the end of the study to assess target engagement and downstream effects.

-

Efficacy Readouts: The primary endpoint is often tumor growth inhibition.

-

Data Analysis: Analyze the collected data using appropriate statistical methods.

Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway that could be targeted by a small molecule inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo mouse study.

Caption: General experimental workflow for a mouse xenograft study.

References

- 1. cea.unizar.es [cea.unizar.es]

- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 3. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of UNC7145 Dose-Response Curve in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7145 is the inactive diastereomer of UNC6934, a potent and selective chemical probe that antagonizes the PWWP1 domain of the nuclear receptor-binding SET domain protein 2 (NSD2). NSD2 is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription. In several cancers, including colorectal cancer, NSD2 is overexpressed and plays a significant oncogenic role by promoting cell proliferation, migration, and survival.

Given that UNC7145 is designed as a negative control for studies involving UNC6934, it is not expected to elicit a significant biological response. These application notes provide a detailed protocol for generating a dose-response curve of UNC7145 in the HCT116 human colorectal carcinoma cell line to confirm its lack of cytotoxic or anti-proliferative effects. This validation is a critical component of rigorous experimental design when using its active counterpart, UNC6934, to investigate the biological functions of NSD2.

Data Presentation